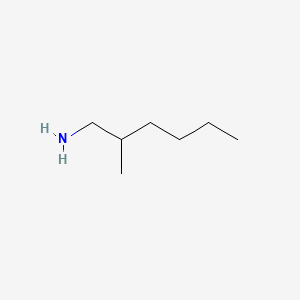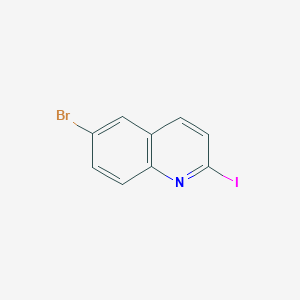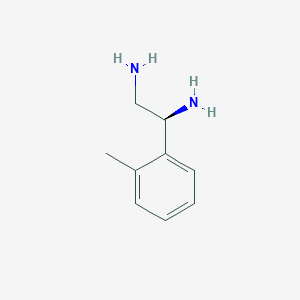
(1S)-1-(2-Methylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-Methylphenyl)ethane-1,2-diamine is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of a 2-methylphenyl group attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, often a substituted benzene derivative.
Functional Group Introduction:
Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolution agents to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Control of temperature, pressure, and solvent to optimize the reaction.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(2-Methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-1-(2-Methylphenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. It may serve as a precursor or intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which (1S)-1-(2-Methylphenyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in a biological system or a chemical reaction. The chiral center plays a crucial role in determining its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(2-Methylphenyl)ethane-1,2-diamine: The enantiomer of the compound with different stereochemistry.
1-(2-Methylphenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.
1-(2-Methylphenyl)ethane-1,2-diol: A similar compound with hydroxyl groups instead of amine groups.
Uniqueness
(1S)-1-(2-Methylphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it valuable in applications requiring high selectivity and specificity.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1S)-1-(2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
HBAJNQDYMXPGGO-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@@H](CN)N |
Kanonische SMILES |
CC1=CC=CC=C1C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


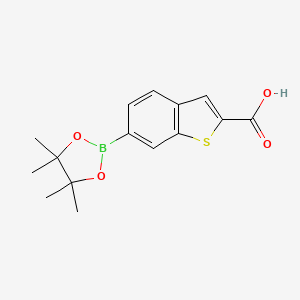
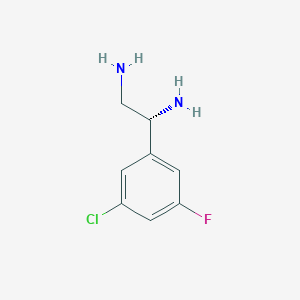


![(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030714.png)
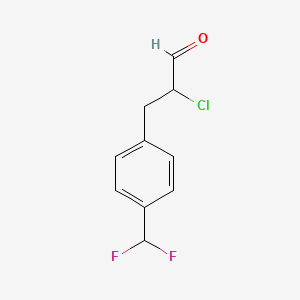
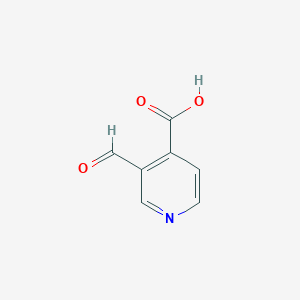

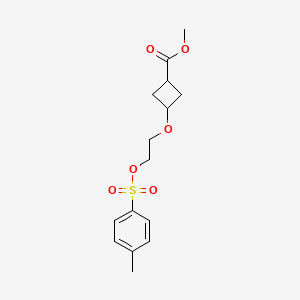
![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
